molecular formula C10H9BrO3 B13928092 Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate

Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate

Cat. No.: B13928092
M. Wt: 257.08 g/mol
InChI Key: PBYHGHOTMAMWIL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom at the 6th position and a methyl ester group at the 3rd position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate typically involves the bromination of a precursor benzofuran compound followed by esterification. One common method includes the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed:

Scientific Research Applications

Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: Methyl 6-bromo-2,3-dihydro-3-benzofurancarboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl ester group on the benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 6-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-4,8H,5H2,1H3

InChI Key

PBYHGHOTMAMWIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C=CC(=C2)Br

Origin of Product

United States

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